2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide
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Overview
Description
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with a sulfanyl group and a butanamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-methyl-1,2,4-triazino[5,6-b]indole with a suitable sulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazinoindole core or the sulfanyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazinoindole core .
Scientific Research Applications
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide involves its ability to chelate iron ions. This chelation disrupts iron homeostasis in cells, leading to inhibition of cell proliferation and induction of apoptosis. The compound selectively binds to ferrous ions, and the addition of ferrous ions can abolish its cytotoxic effects . The molecular targets and pathways involved include the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Similar Compounds
VLX600: Another iron chelator with a similar triazinoindole core but different substituents.
5-methyl-5H-[1,2,4]triazino[5,6-b]indole derivatives: A class of compounds with varying biological activities and therapeutic potentials.
Uniqueness
2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its selective binding to ferrous ions and ability to induce apoptosis through the mitochondrial pathway set it apart from other similar compounds .
Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S2/c1-3-16(19(27)22-12-8-10-13(11-9-12)31(21,28)29)30-20-23-18-17(24-25-20)14-6-4-5-7-15(14)26(18)2/h4-11,16H,3H2,1-2H3,(H,22,27)(H2,21,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URODFBXVUZEVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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